molecular formula C11H13BrFNO B13342120 1-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol

1-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol

Cat. No.: B13342120
M. Wt: 274.13 g/mol
InChI Key: SDWWHDSZZOVWTN-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol is a chemical compound with the molecular formula C11H13BrFNO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol typically involves the reaction of 3-bromo-4-fluorobenzyl bromide with pyrrolidin-3-ol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Nucleophilic substitution: Products include azides, nitriles, and thioethers.

    Oxidation: Products include ketones and aldehydes.

    Reduction: Products include alcohols and amines.

Scientific Research Applications

1-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand the interaction of pyrrolidine derivatives with biological targets.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one: Similar structure but with a different functional group.

    4-(Pyrrolidin-1-yl)benzonitrile: Contains a pyrrolidine ring but with different substituents.

    Pyrrolidine-2,5-diones: Different functional groups but similar pyrrolidine core.

Uniqueness

1-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the pyrrolidine ring makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H13BrFNO

Molecular Weight

274.13 g/mol

IUPAC Name

1-[(3-bromo-4-fluorophenyl)methyl]pyrrolidin-3-ol

InChI

InChI=1S/C11H13BrFNO/c12-10-5-8(1-2-11(10)13)6-14-4-3-9(15)7-14/h1-2,5,9,15H,3-4,6-7H2

InChI Key

SDWWHDSZZOVWTN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1O)CC2=CC(=C(C=C2)F)Br

Origin of Product

United States

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